molecular formula C53H60ClN3O16 B13740556 Kedarcidin

Kedarcidin

Cat. No.: B13740556
M. Wt: 1030.5 g/mol
InChI Key: GFTRTMUGNRZABD-IPBVOBEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Kedarcidin is a potent antitumor antibiotic chromoprotein, characterized by its unique structure that includes an enediyne-containing chromophore embedded in a highly acidic single-chain polypeptide. This compound has garnered attention for its significant biological activity, particularly in the treatment of various cancers.

Antitumor Efficacy

This compound exhibits remarkable antitumor properties, especially against specific cancer cell lines. The following table summarizes its efficacy based on various studies:

Cancer Model Administration Route Dosage (mg/kg) T/C (%) IC50 (µg/ml)
P388 Mouse LeukemiaIntraperitoneal1.01753.3
P388 Mouse LeukemiaIntravenous0.25214Not specified
B16 MelanomaIntravenous0.0621642.0
  • P388 Mouse Leukemia : this compound shows significant antitumor activity, with an optimal dosage resulting in a T/C% (tumor/control percentage) of 175% when administered intraperitoneally at 1 mg/kg and 214% intravenously at 0.25 mg/kg .
  • B16 Melanoma : In the B16 melanoma model, an intravenous dose of 0.062 mg/kg produced a T/C% of 164%, indicating effective tumor suppression .

The mechanism by which this compound exerts its antitumor effects is primarily through selective proteolytic activity. It selectively cleaves DNA, which is crucial for tumor cell proliferation, leading to cell death. This mechanism is attributed to its enediyne structure, which is known for its ability to induce DNA strand breaks .

Comparative Studies

In comparative studies with other chemotherapeutic agents such as Etoposide (VP-16), this compound has shown superior efficacy against certain sensitive cell lines:

  • The IC50 value of this compound was found to be significantly lower than that of VP-16 in various assays, indicating a higher potency in inhibiting cell growth .
  • In experiments involving resistant cell lines, this compound demonstrated no antagonistic interactions with VP-16, suggesting a unique mechanism that could be beneficial in overcoming drug resistance .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vivo Studies : In vivo experiments using mouse models have consistently shown that this compound effectively inhibits tumor growth and prolongs survival rates.
  • Cell Line Sensitivity : Research has indicated that the sensitivity of different cancer cell lines to this compound varies, with notable effectiveness against P388 leukemia and B16 melanoma cells .
  • Clinical Relevance : Although primarily studied in preclinical models, the promising results have led to discussions about potential clinical applications of this compound as part of combination therapies for cancer treatment .

Properties

Molecular Formula

C53H60ClN3O16

Molecular Weight

1030.5 g/mol

IUPAC Name

N-[(15E)-6-chloro-24-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-10-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide

InChI

InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)33(21-32(29)45(64-8)46(38)65-9)50(61)56-34-20-31-15-16-37(49(54)55-31)70-39-19-30-14-13-28(40(24-66-51(34)62)71-42-22-36(59)44(57(6)7)26(3)68-42)11-10-12-41-53(30,73-41)48(39)72-43-23-52(5,63)47(60)27(4)69-43/h11,15-19,21,25-27,34,36,39-44,47-48,58-60,63H,20,22-24H2,1-9H3,(H,56,61)/b28-11+

InChI Key

GFTRTMUGNRZABD-IPBVOBEMSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC\2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#C/C2=C\C#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

Canonical SMILES

CC1C(C(CC(O1)OC2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.